Cas no 83695-71-0 (O-methyl S-phenyl (3-phenylpropyl)phosphoramidothioate)

83695-71-0 structure
Product name:O-methyl S-phenyl (3-phenylpropyl)phosphoramidothioate
O-methyl S-phenyl (3-phenylpropyl)phosphoramidothioate Chemical and Physical Properties
Names and Identifiers
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- O-methyl S-phenyl (3-phenylpropyl)phosphoramidothioate
- N-[methoxy(phenylsulfanyl)phosphoryl]-3-phenylpropan-1-amine
- 83695-71-0
- O-Methyl S-phenyl N-(3-phenylpropyl)phosphoramidothioate
- DTXSID601003697
- Phosphoramidothioic acid, phenylpropyl-, O-methyl S-phenyl ester
- SCHEMBL852430
-
- Inchi: InChI=1S/C16H20NO2PS/c1-19-20(18,21-16-12-6-3-7-13-16)17-14-8-11-15-9-4-2-5-10-15/h2-7,9-10,12-13H,8,11,14H2,1H3,(H,17,18)
- InChI Key: PKCGKPFWCYOBAM-UHFFFAOYSA-N
- SMILES: COP(=O)(NCCCC1=CC=CC=C1)SC2=CC=CC=C2
Computed Properties
- Exact Mass: 321.09523705g/mol
- Monoisotopic Mass: 321.09523705g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 8
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.6Ų
- XLogP3: 3.5
O-methyl S-phenyl (3-phenylpropyl)phosphoramidothioate Related Literature
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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